molecular formula C12H14INO2 B3027175 3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1234615-79-2

3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No. B3027175
M. Wt: 331.15
InChI Key: PHSGVWBPCLSEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C12H14INO2 . It is also known by its synonyms “benzyl (3R)-3-iodopyrrolidine-1-carboxylate” and "benzyl (3S)-3-iodopyrrolidine-1-carboxylate" .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester”, often involves N-heterocyclization of primary amines with diols . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains an iodine atom and a benzyl ester group .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloadditions to yield 4-benzylpyrrolidine-3-carboxylic acids . They can also undergo C(sp3)-H alkylation and arylation reactions .


Physical And Chemical Properties Analysis

The molecular weight of “3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester” is 331.15 . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

  • Synthesis of Carboxylic Esters : Pyridine-3-carboxylic anhydride (3-PCA) is used as an efficient coupling reagent for preparing carboxylic esters from various carboxylic acids and alcohols under mild conditions. This includes the synthesis of chiral carboxylic esters by combining chiral nucleophilic catalysts, such as tetramisole derivatives, with 3-PCA (Shiina, Nakata, Ono, & Mukaiyama, 2012).

  • Regioselective Syntheses of Pyrrolidine Lactams : Research demonstrates enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams using a common intermediate 2-ethoxy-3S-(2,2,2-trifluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester. This highlights the versatility of pyrrolidine carboxylic acid benzyl ester derivatives in synthesizing complex organic structures (Andrews et al., 2003).

  • Synthesis and Structural Study of Triorganostannyl Esters : The synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids are explored, revealing insights into the physicochemical properties and intermolecular interactions in these compounds (Tzimopoulos et al., 2010).

  • Pyrroles Synthesis from Benzyl Isocyanoacetate : Benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids are synthesized from benzyl isocyanoacetate, serving as important intermediates in porphyrins and related compounds' synthesis (Lash, Bellettini, Bastian, & Couch, 1994).

  • Synthesis of 4-Aminopyrrole-2-Carboxylates : The synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters is achieved with high yields, highlighting the chemical versatility and reactivity of such compounds in organic synthesis (Marcotte & Lubell, 2002).

Future Directions

Pyrrolidine derivatives, including “3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester”, have potential applications in drug discovery due to their versatile scaffold . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

benzyl 3-iodopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGVWBPCLSEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1I)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256638
Record name Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

CAS RN

1234615-79-2
Record name Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-iodo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 3
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 4
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 6
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.